ethyl 2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Description
Ethyl 2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C26H24N2O5S and its molecular weight is 476.55. The purity is usually 95%.
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Scientific Research Applications
Dye-Sensitized Solar Cells
Carboxylated cyanine dyes related to the compound have been investigated for their potential to improve the photoelectric conversion efficiency of dye-sensitized solar cells. A study demonstrated that co-sensitization with near-infrared absorbing cyanine dye can enhance the power conversion efficiency, suggesting that similar compounds might be applied in photovoltaic technologies to harvest solar energy more efficiently (Wu et al., 2009).
Synthetic Organic Chemistry
Compounds featuring isoquinoline and tetrahydroquinoline structures, akin to the one , have been synthesized for various purposes, including the development of new pharmaceuticals and materials. These syntheses often explore the chemical reactivity and potential applications of such compounds in medicinal chemistry, indicating a wide range of possible research avenues (Bombarda et al., 1992).
Medicinal Chemistry
Isoquinoline derivatives have been studied for their cytotoxic effects and potential as anticancer agents. Novel syntheses of annulated dihydroisoquinoline heterocycles have shown promise in vitro against various cancer cell lines, suggesting that similar compounds could be explored for therapeutic applications (Saleh et al., 2020).
Organometallic Chemistry
Research into palladium-assisted organic reactions has led to new methods for constructing the isoquinoline ring, a core component of many biologically active molecules. This approach highlights the potential for the synthesis of complex molecules that could serve as pharmaceuticals, catalysts, or materials (Barr et al., 1983).
Fluorescent Dipoles
Compounds with structures combining quinolinium cations and carboxylate anions have been synthesized and investigated for their fluorescent properties. These mesomeric betaines show promise for applications in fluorescence spectroscopy and molecular electronics, indicating the versatility of similar compounds in scientific research (Smeyanov et al., 2017).
Properties
IUPAC Name |
ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-2-33-26(32)22-16-9-5-12-19(16)34-23(22)27-20(29)13-6-14-28-24(30)17-10-3-7-15-8-4-11-18(21(15)17)25(28)31/h3-4,7-8,10-11H,2,5-6,9,12-14H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABVJSYHYNLYRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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